molecular formula C23H38O10S B611437 Tos-PEG6-CH2CO2tBu CAS No. 1949793-62-7

Tos-PEG6-CH2CO2tBu

货号: B611437
CAS 编号: 1949793-62-7
分子量: 506.61
InChI 键: SURYEYDXOMEIFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Key Applications

  • Bioconjugation
    • Protein Conjugation : Tos-PEG6-CH2CO2tBu is extensively used to attach PEG chains to proteins or peptides. This modification enhances their solubility and stability, which is crucial for therapeutic applications. The tosyl group facilitates the formation of covalent bonds with nucleophiles such as amines or thiols, allowing for efficient linking of biomolecules .
    • Antibody-Drug Conjugates (ADCs) : The compound is instrumental in developing ADCs, where it helps to improve the pharmacokinetics and efficacy of therapeutic agents by providing a stable linkage between antibodies and cytotoxic drugs.
  • Drug Delivery Systems
    • The incorporation of this compound into drug formulations can significantly enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. This property is particularly beneficial for hydrophobic drugs that require solubilizing agents for effective delivery .
    • Nanoparticle Formulations : In nanomedicine, this linker can be used to modify nanoparticles, improving their circulation time in the bloodstream and reducing immunogenic responses.
  • Therapeutic Applications
    • PROTACs (Proteolysis Targeting Chimeras) : this compound is being explored in the synthesis of PROTACs, which are designed to induce targeted protein degradation. The PEGylation improves the pharmacological properties of these molecules, enhancing their therapeutic potential against various diseases .
    • Vaccines : The compound can be utilized in vaccine formulations to enhance immune responses by improving the stability and delivery of antigens.

Study 1: Protein Stability Enhancement

A study demonstrated that the conjugation of proteins with this compound resulted in a significant increase in thermal stability compared to unmodified proteins. The enhanced stability was attributed to the hydrophilic nature of PEG, which reduces aggregation and denaturation under physiological conditions.

Study 2: Improved Drug Delivery

Research involving poorly soluble anticancer drugs showed that formulations containing this compound exhibited improved solubility and bioavailability in vivo. The study highlighted how this linker could facilitate more effective drug delivery systems, potentially leading to better therapeutic outcomes.

Study 3: Development of Antibody-Drug Conjugates

In a clinical trial setting, ADCs using this compound showed promising results in targeting specific cancer cells while minimizing off-target effects. The stable linkage provided by the tosyl group was crucial for maintaining the integrity of the drug during circulation.

Comparison Table of Applications

Application AreaSpecific Use CaseBenefits
BioconjugationProtein modificationEnhanced solubility and stability
Drug DeliveryNanoparticle formulationsImproved bioavailability
TherapeuticsPROTAC developmentTargeted protein degradation
VaccinesAntigen deliveryEnhanced immune response

作用机制

The mechanism of action of Tos-PEG6-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. The hydrophilic PEG spacer increases solubility, while the tert-butyl ester can be deprotected to yield a reactive carboxylic acid group. These properties make it a versatile compound for various chemical modifications and conjugations .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .

生物活性

Tos-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) linker that incorporates a tosyl group and a t-butyl ester. This compound has garnered interest in bioconjugation and drug delivery due to its unique chemical properties, which enhance aqueous solubility and facilitate conjugation with biomolecules. This article delves into the biological activity of this compound, emphasizing its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C23H38O10SC_{23}H_{38}O_{10}S . The compound features:

  • Tosyl Group : A good leaving group that enhances nucleophilic substitution reactions.
  • t-Butyl Ester : Protects the carboxyl group, which can be deprotected under acidic conditions to form a free acid.
  • PEG Spacer : Increases solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound primarily revolves around its role as a linker in bioconjugation processes. The PEG spacer allows for increased flexibility and solubility, while the tosyl group facilitates the attachment of various biomolecules through nucleophilic substitution reactions.

Key Mechanisms:

  • Bioconjugation : The compound can conjugate with terminal amino groups of proteins or peptides via amide coupling reactions, enhancing the stability and solubility of the resulting conjugates.
  • Drug Delivery : The hydrophilic nature of the PEG component aids in improving the pharmacokinetic properties of drugs when linked to this compound.

Applications in Research

This compound is utilized extensively in various fields, including:

  • Antibody-drug Conjugates (ADCs) : Enhances the therapeutic efficacy by linking cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.
  • Protein Labeling : Facilitates the labeling of proteins for imaging and tracking in cellular studies.
  • Surface Modification : Improves biocompatibility and reduces non-specific binding in biosensors and medical devices.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

Study 1: Antibody-drug Conjugate Development

A study demonstrated that linking a potent cytotoxic agent to an antibody via this compound resulted in enhanced anti-tumor activity compared to unconjugated drugs. The PEG spacer improved solubility and reduced immunogenicity, leading to better therapeutic outcomes .

Study 2: Protein Conjugation for Imaging

In another study, researchers used this compound to conjugate fluorescent dyes to proteins for real-time imaging in live cells. The study showed that the conjugated proteins retained their biological activity while providing clear imaging results .

Research Findings

Research indicates that compounds like this compound can significantly enhance the pharmacological properties of drugs through improved solubility and targeted delivery. The use of PEG linkers has been associated with reduced toxicity and enhanced efficacy in various therapeutic applications.

Property Description
Molecular Weight478.62 g/mol
SolubilityHighly soluble in aqueous solutions due to PEG component
ReactivityActive tosyl group facilitates nucleophilic substitution
Bioconjugation EfficiencyHigh efficiency in linking biomolecules without loss of function

属性

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURYEYDXOMEIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。